6'-Methyl-2'-acetonaphthone
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Overview
Description
6’-Methyl-2’-acetonaphthone: is an organic compound with the molecular formula C13H12O . It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6’ position and an acetyl group at the 2’ position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Methyl-2’-acetonaphthone can be synthesized through the condensation of 6’-methyl-2’-acetonaphthone with various meta- and para-substituted benzaldehydes under solvent-free conditions to yield E-2-propen-1-ones . This method involves the use of a base catalyst and heating to facilitate the reaction.
Industrial Production Methods: Industrial production of 6’-methyl-2’-acetonaphthone typically involves the same condensation reaction but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-2’-acetonaphthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6’-Methyl-2’-acetonaphthone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential as a building block for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6’-methyl-2’-acetonaphthone involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets the formation of carboxylic acids, while in reduction reactions, it aims to produce alcohols or hydrocarbons.
Comparison with Similar Compounds
2-Acetonaphthone: Similar structure but lacks the methyl group at the 6’ position.
6’-Methoxy-2’-acetonaphthone: Contains a methoxy group instead of a methyl group at the 6’ position.
1-Acetonaphthone: The acetyl group is at the 1’ position instead of the 2’ position.
Uniqueness: 6’-Methyl-2’-acetonaphthone is unique due to the specific positioning of the methyl and acetyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
1-(6-methylnaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYGOAEIJHIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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